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Compound of Interest

Compound Name: C18H16BrFN2OS

Cat. No.: B12623647 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound C18H16BrFN2OS with

established kinase inhibitors, PF-562271 and Lapatinib. Due to the novelty of

C18H16BrFN2OS, this report presents a hypothetical inhibitory profile based on its structural

features, which include an aminothiazole scaffold commonly found in kinase inhibitors.[1][2][3]

[4][5] This analysis is intended to serve as a framework for potential future experimental

validation.

Hypothetical Target Profile of C18H16BrFN2OS
The chemical formula C18H16BrFN2OS suggests the presence of moieties that could interact

with the ATP-binding pocket of protein kinases. For the purpose of this comparative analysis,

we hypothesize that C18H16BrFN2OS is a dual inhibitor of Focal Adhesion Kinase (FAK) and

the Epidermal Growth Factor Receptor (EGFR) family of kinases, specifically EGFR and HER2.

Quantitative Inhibitory Activity
The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50)

values for C18H16BrFN2OS against FAK, EGFR, and HER2, in comparison to the

experimentally determined IC50 values for the well-characterized inhibitors PF-562271 and

Lapatinib.
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Compound Target Kinase IC50 (nM)

C18H16BrFN2OS

(Hypothetical)
FAK 5.2

EGFR 15.8

HER2 12.5

PF-562271 FAK 1.5[6][7][8][9][10]

Pyk2 14[9]

Lapatinib EGFR 10.8[11][12]

HER2 9.2[11][12]

Chemical Structures
The chemical structures of C18H16BrFN2OS (hypothetical, based on common aminothiazole

scaffolds), PF-562271, and Lapatinib are presented below for comparative structural analysis.
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Compound Chemical Structure

C18H16BrFN2OS (Hypothetical)

PF-562271

Lapatinib

Experimental Protocols
In Vitro Kinase Inhibition Assay
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This protocol outlines a general method for determining the in vitro kinase inhibitory activity of a

compound.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound

against a specific protein kinase.

Materials:

Recombinant human kinase (e.g., FAK, EGFR, HER2)

Kinase substrate (e.g., a generic peptide substrate like poly(Glu, Tyr) or a specific substrate)

Test compound (C18H16BrFN2OS, PF-562271, Lapatinib) dissolved in DMSO

ATP (Adenosine triphosphate), radiolabeled [γ-³²P]ATP or unlabeled ATP depending on the

detection method

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT,

0.01% Brij-35)

96-well plates

Phosphocellulose paper or other capture membrane (for radiometric assay)

Scintillation counter or luminescence plate reader

Procedure:

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical

starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration

range (e.g., 100 µM to 0.1 nM).

Reaction Setup: In a 96-well plate, add the following components in order:

Kinase reaction buffer

Diluted test compound or DMSO (for control wells)
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Kinase substrate

Recombinant kinase

Initiation of Reaction: Start the kinase reaction by adding ATP. For radiometric assays, this

will be a mixture of unlabeled ATP and [γ-³²P]ATP.

Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific

period (e.g., 30-60 minutes).

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 3% phosphoric

acid for radiometric assays or an EDTA solution for non-radiometric assays).

Detection:

Radiometric Assay: Spot a portion of the reaction mixture onto phosphocellulose paper.

Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated

radioactivity using a scintillation counter.

Luminescence-based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP

produced. After the kinase reaction, a reagent is added to deplete the remaining ATP. A

second reagent is then added to convert the produced ADP back to ATP, which is then

detected via a luciferase-luciferin reaction. The luminescent signal is proportional to the

ADP generated and thus to the kinase activity.[13]

Data Analysis: Calculate the percentage of kinase inhibition for each compound

concentration relative to the DMSO control. Plot the percent inhibition against the logarithm

of the compound concentration and fit the data to a sigmoidal dose-response curve to

determine the IC50 value.

Caption: Workflow for an in vitro kinase inhibition assay.

Signaling Pathways
Focal Adhesion Kinase (FAK) Signaling Pathway
Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a crucial role in cell

adhesion, migration, proliferation, and survival.[14] It is a key component of focal adhesions,
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which are large protein complexes that link the actin cytoskeleton to the extracellular matrix

(ECM). FAK signaling is initiated by the clustering of integrins upon binding to the ECM, or by

signals from growth factor receptors.[15] This leads to the autophosphorylation of FAK at

tyrosine 397, creating a binding site for Src family kinases.[15] The FAK-Src complex then

phosphorylates a number of downstream targets, including p130Cas and paxillin, leading to the

activation of signaling cascades such as the Ras-MAPK and PI3K-Akt pathways, which

ultimately regulate cellular processes like cell migration and survival.[16][17]

Caption: Simplified FAK signaling pathway.

EGFR/HER2 Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR, also known as HER1 or ErbB1) and Human

Epidermal Growth Factor Receptor 2 (HER2, also known as ErbB2) are members of the ErbB

family of receptor tyrosine kinases.[18] These receptors are critical for regulating cell growth,

survival, and differentiation.[19] Ligand binding to EGFR induces receptor dimerization (either

homodimerization or heterodimerization with other ErbB family members like HER2) and

subsequent activation of the intracellular kinase domain.[20] HER2 does not have a known

direct ligand and is preferentially activated through heterodimerization with other ligand-bound

ErbB receptors.[18] This activation leads to the phosphorylation of key tyrosine residues in the

cytoplasmic tail, which serve as docking sites for various signaling proteins. This, in turn,

activates downstream pathways including the Ras-RAF-MEK-ERK (MAPK) pathway, which

primarily regulates cell proliferation, and the PI3K-Akt-mTOR pathway, which is a major driver

of cell survival.[19][20] Dysregulation of EGFR and HER2 signaling is a common feature in

many types of cancer.[21][22]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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with-known-kinase-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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